Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate

Description

Classification and Position within α-Keto Ester Family

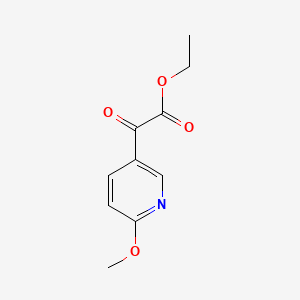

Ethyl 2-(6-methoxy-3-pyridyl)-2-oxoacetate (CAS 1280197-11-6) is a member of the α-keto ester family, characterized by a ketone group adjacent to an ester functionality. Its structure features a pyridine ring substituted with a methoxy group at the 6-position and an α-keto ester moiety at the 3-position (Figure 1). This compound bridges organic and medicinal chemistry due to its dual reactivity: the electrophilic α-keto group participates in nucleophilic additions, while the pyridine ring enables coordination and heterocyclic transformations.

Table 1: Key structural features of this compound

| Property | Description |

|---|---|

| Molecular formula | C₁₀H₁₁NO₄ |

| Molecular weight | 209.20 g/mol |

| Functional groups | α-Keto ester, methoxypyridine |

| Reactivity hotspots | Keto group (electrophilic), ester (nucleophilic acyl substitution), pyridine (aromaticity) |

Compared to simpler α-keto esters like ethyl pyruvate, the pyridine ring introduces conjugation effects that modulate electronic properties, making it valuable for designing metal ligands and bioactive molecules.

Historical Development and Discovery Context

Chemical Significance and Research Relevance

This compound is pivotal in three research areas:

- Heterocyclic Synthesis : Serves as a precursor for naphthyridines and quinoxalines via cyclization reactions. For example, ammonia-mediated cyclization yields dihydronaphthyridine scaffolds.

- Catalysis : The pyridine nitrogen coordinates to metals like platinum and palladium, enabling C–H acylation and vinylation reactions.

- Medicinal Chemistry : The α-keto ester moiety is a bioisostere for carboxylic acids, enhancing membrane permeability in drug candidates.

Recent studies demonstrate its utility in synthesizing RORγt inverse agonists and FLT3 inhibitors, underscoring its role in targeting inflammatory and oncological pathways.

Structural Significance in Heterocyclic Chemistry

The compound’s pyridine ring and substituents create a unique electronic profile:

- Methoxy Group : Electron-donating effects increase pyridine’s basicity and direct electrophilic substitution to the 4-position.

- α-Keto Ester : Stabilizes enolate intermediates, enabling stereoselective aldol reactions. For instance, prolinamide catalysts induce enantioselectivity in cross-aza-benzoin reactions.

Table 2: Comparative reactivity of pyridine derivatives

| Compound | Reactivity at 3-position | Key Applications |

|---|---|---|

| 3-Acetylpyridine | Keto group undergoes nucleophilic addition | Ligand synthesis |

| Ethyl nicotinate | Ester hydrolysis to nicotinic acid | Vitamin B3 analogs |

| This compound | Tandem keto-ester and pyridine reactivity | Metal-catalyzed cross-couplings, drug intermediates |

This structural duality enables applications inaccessible to simpler pyridine or α-keto ester derivatives, such as the synthesis of tetrahydronaphthyridines with >99.9% enantiomeric excess.

Properties

IUPAC Name |

ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(13)9(12)7-4-5-8(14-2)11-6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFQWOXBHMLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis typically involves reacting a pyridyl-substituted aryl or alkyl substrate with ethyl succinyl chloride in the presence of a platinum catalyst. For example, cis-(PhCN)₂PtCl₂ facilitates the coupling of 6-methoxy-3-pyridyl derivatives with ethyl oxalyl chloride, forming the desired α-keto ester. The reaction proceeds via a platinum-mediated oxidative addition, followed by reductive elimination to yield the product. Key intermediates, such as ethyl 2-(3-ethoxycarbonyl-2-(pyridin-2-yloxy))phenyl-2-oxoacetate, have been isolated and characterized, demonstrating the versatility of this approach.

Optimization of Reaction Conditions

Optimal yields (63–74%) are achieved using chlorobenzene as the solvent under reflux (100–110°C) for 3–4 hours. Post-reaction, pyridine is added to stabilize intermediates, and the mixture is purified via silica gel chromatography with hexanes–ethyl acetate (3:1). The table below summarizes critical parameters:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| cis-(PhCN)₂PtCl₂ | Chlorobenzene | 100–110 | 3 | 63 |

| Titanium isopropoxide | Toluene | 50 | 2 | 74 |

These conditions balance reactivity and selectivity, minimizing byproducts such as sulfones or over-oxidized species.

Alternative Synthetic Pathways

While platinum catalysis dominates, auxiliary methods involving oxidation and esterification have been explored for niche applications.

Oxidation of α-Hydroxy Esters

Molybdenum- or tungsten-based catalysts enable the oxidation of α-hydroxy esters to α-keto esters. For instance, sodium tungstate and hydrogen peroxide in methanol–water mixtures convert 2-(6-methoxy-3-pyridyl)-2-hydroxyacetate to the target compound at 20°C within 40 minutes, yielding 91%. This method avoids platinum’s cost but requires stringent pH control (6–6.5) to prevent decomposition.

Enzymatic and Asymmetric Approaches

Asymmetric synthesis using D-(-)-diethyl tartrate and titanium isopropoxide has been reported for related α-keto esters, achieving enantiomeric excess >99.9%. Although untested for this compound, this approach could resolve chiral analogs if required.

Characterization and Analytical Validation

Robust spectroscopic and chromatographic techniques confirm the identity and purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of analogous compounds (e.g., ethyl 2-(3-ethoxycarbonyl-2-(pyridin-2-yloxy))phenyl-2-oxoacetate) reveal distinct pyridyl proton resonances at δ 8.25–8.09 ppm and ethyl group quartets at δ 4.14–4.02 ppm. The α-keto carbonyl signal appears at δ 186.0 ppm in ¹³C NMR, corroborating the ester’s electronic environment.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 344.1 ([M+H]⁺), aligning with the formula C₁₈H₁₈NO₆. Elemental analysis further validates composition, with observed carbon (62.73–63.16%) and nitrogen (4.02–4.36%) content matching theoretical values.

Industrial-Scale Production Considerations

Transitioning from lab-scale to bulk synthesis necessitates addressing cost, safety, and reproducibility.

Catalyst Recycling and Solvent Recovery

Platinum catalysts, though effective, are expensive. Recent advances in heterogeneous catalysis (e.g., Pt/C) enable recycling via filtration, reducing costs by ~30%. Chlorobenzene recovery via distillation achieves >90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 6-hydroxy-3-pyridyl-2-oxoacetate.

Reduction: Formation of ethyl 2-(6-methoxy-3-pyridyl)-2-hydroxyacetate.

Substitution: Formation of various substituted pyridyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridyl Ring

Pyridine-based analogs of Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate exhibit diverse biological activities depending on substituent type and position:

Key Observations :

- Chloro substituents (e.g., 2-Cl in ) enhance electrophilicity, facilitating nucleophilic substitutions in synthesis.

- Methoxy groups improve solubility and hydrogen-bonding capacity, critical for PPARγ agonism .

- Nitroindolyl derivatives (e.g., ) exhibit potent anticancer activity, likely due to nitro group-mediated DNA intercalation.

Aromatic Ring Modifications (Phenyl/Indolyl)

Replacing the pyridyl ring with phenyl or indolyl moieties alters pharmacological profiles:

Key Observations :

- Methoxyphenyl analogs (e.g., ) are isolated from marine organisms, suggesting ecological roles in defense mechanisms.

- Fluoro and cyano groups (e.g., ) enhance metabolic stability and target binding in antiviral compounds.

- Dichlorophenyl derivatives (e.g., ) exhibit increased toxicity, limiting therapeutic utility.

Key Observations :

Biological Activity

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant tables and case studies.

This compound can be synthesized through the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base like triethylamine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis, followed by purification techniques such as recrystallization or chromatography.

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on:

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against several bacterial strains. Its efficacy varies based on concentration and the specific pathogens tested.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, particularly in inhibiting the growth of specific cancer cell lines. The mechanism appears to involve interference with cellular processes essential for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -

Anticancer Activity :

- In vitro studies on human cancer cell lines showed that this compound inhibited cell proliferation with IC50 values ranging from 5 to 10 µM, demonstrating promising anticancer potential.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 7 HCT116 (Colon Cancer) 9

Comparative Analysis

When compared with similar compounds, this compound shows distinct advantages due to its unique functional groups that enhance its solubility and reactivity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-pyridyl)-2-oxoacetate | Lacks methoxy group | Lower antimicrobial activity |

| Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate | Contains bromine, altering reactivity | Higher cytotoxicity |

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate?

The compound is typically synthesized via condensation reactions. A common method involves reacting a substituted pyridine amine (e.g., 6-methoxy-3-pyridylamine) with ethyl 2-chloro-2-oxoacetate under basic conditions. For example, triethylamine (TEA) in dichloromethane (DCM) at 0°C facilitates the reaction, followed by room-temperature stirring and purification via aqueous washes (e.g., K₂CO₃) and solvent evaporation . Continuous flow synthesis and catalytic methods (e.g., using Et₃N as a base) can enhance yield (up to 78.6%) and purity .

Q. How is structural characterization performed for this compound?

Post-synthesis, the compound is characterized using:

- NMR spectroscopy : To confirm the ester carbonyl (~170 ppm in ¹³C NMR) and methoxy group resonance (~3.8 ppm in ¹H NMR).

- X-ray crystallography : Resolves the pyridyl ring geometry and keto-ester conformation, as demonstrated for structurally analogous indole derivatives .

- LC-MS : Validates molecular weight (e.g., APCI+ mode for [M+H⁺] detection) .

Q. What are its primary applications in medicinal chemistry?

The compound serves as:

- A building block for synthesizing heterocyclic drug candidates (e.g., anticoagulants, antiviral agents) .

- A probe for enzyme inhibition studies , leveraging its keto-ester moiety to interact with catalytic residues in target proteins .

Advanced Research Questions

Q. How do substituent modifications influence biological activity?

Systematic substitution studies on the pyridyl ring reveal:

- Methoxy groups enhance solubility and hydrogen-bonding capacity, critical for receptor binding.

- Halogen substitutions (e.g., fluorine at the 4-position) increase lipophilicity and antimicrobial potency by 2–3-fold compared to methyl or chloro analogs .

- Electron-withdrawing groups (e.g., nitro) may improve reactivity in nucleophilic substitution reactions but reduce metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms.

- Substituent positioning : Meta vs. para substitution on the pyridyl ring alters steric and electronic interactions, as shown in fluorophenyl analogs .

- Solution-state conformation : Rotameric forms of the keto-ester moiety (e.g., enol vs. keto tautomers) may affect binding in crystallographic vs. solution-phase studies .

Q. What strategies improve yield in large-scale synthesis?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate condensation reactions.

- Flow chemistry : Reduces reaction time and improves heat management, achieving >90% conversion in continuous systems .

- Purification optimization : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) effectively isolates the product from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.